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Compound of Interest

Compound Name: KRAS G12C inhibitor 17

Cat. No.: B12430055

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a
molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and
survival.[4] Mutations in the KRAS gene are among the most common in human cancers,
occurring in approximately 30% of all tumors.[5] The G12C mutation, where glycine at codon
12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC),
colorectal cancer (CRC), and pancreatic cancer.[4][6] This mutation impairs the GTPase
activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to
uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and
PI3K-AKT-mTOR pathways.[3]

Mechanism of Action: Covalent Inhibition of the
Inactive State

The discovery of a druggable pocket, known as the Switch-1l pocket, in the GDP-bound
(inactive) state of KRAS G12C was a pivotal moment.[7] The cysteine residue introduced by
the G12C mutation, being a nucleophile, provided a unique opportunity for the design of
covalent inhibitors. These inhibitors form an irreversible covalent bond with the thiol group of
cysteine-12, trapping the KRAS G12C protein in its inactive state and preventing its interaction
with downstream effectors.[3] This allele-specific targeting strategy ensures high selectivity for
the mutant protein over wild-type KRAS.

Below is a diagram illustrating the KRAS signaling pathway and the mechanism of G12C
inhibition.
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Caption: KRAS signaling pathway and inhibitor mechanism of action.
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Early Stage Inhibitors: The Case of Compound 17

The development of KRAS G12C inhibitors has been a rapid evolution, with early compounds
demonstrating the feasibility of this approach. One such example is "KRAS G12C inhibitor
17," a potent inhibitor with a reported IC50 of 5 nM.[8] While detailed public data on this
specific compound is limited, its high potency exemplifies the early success in identifying
molecules that can effectively target the G12C mutant. These early discoveries laid the
groundwork for the development of more optimized clinical candidates.

Clinical Candidates: Sotorasib (AMG 510) and
Adagrasib (MRTX849)

Building on the initial breakthroughs, extensive research and development efforts led to the
discovery of clinically approved KRAS G12C inhibitors, sotorasib and adagrasib.

Sotorasib (AMG 510)

Sotorasib was the first KRAS G12C inhibitor to receive FDA approval for the treatment of adult
patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[9][10]

Table 1: Preclinical and Clinical Data for Sotorasib (AMG 510)
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Parameter Value Cell Line | Study
Preclinical

p-ERK IC50 44 nM MIA PaCa-2

Cell Viability IC50 5nM MIA PaCa-2

Cell Viability IC50 ~0.006 pM NCI-H358

Cell Viability IC50 ~0.009 pM MIA PaCa-2

Clinical (CodeBreaK 100 -

NSCLC)
Objective Response Rate

37.1% Phase 2
(ORR)
Disease Control Rate (DCR) 80.6% Phase 2
Median Progression-Free

] 6.8 months Phase 2

Survival (mPFS)
Median Overall Survival (mOS)  12.5 months Phase 2
Median Duration of Response

11.1 months Phase 2

(mDOR)

Sources:[4][5][11][12]

Adagrasib (MRTX849)

Adagrasib is another potent and selective KRAS G12C inhibitor that has received FDA
approval for previously treated, advanced KRAS G12C-mutated NSCLC.[13]

Table 2: Preclinical and Clinical Data for Adagrasib (MRTX849)
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Parameter Value Cell Line | Study
Preclinical

Cellular IC50 140 + 34 nM NCI-H358

Oral Bioavailability (Mouse) 31.1% (for analogue 19) CD-1 Mice

Clinical (KRYSTAL-1 - NSCLC)

Objective Response Rate

42.9% Phase 1/2
(ORR)
Disease Control Rate (DCR) Not explicitly stated Phase 1/2
Median Progression-Free

) 6.5 months Phase 1/2

Survival (mPFS)
Median Overall Survival (mOS)  12.6 months Phase 1/2
Clinical (KRYSTAL-1 - CRC)
Objective Response Rate

7.1% Phase 1
(ORR)
Disease Control Rate (DCR) 73.8% Phase 1

Sources:[13][14][15]

Experimental Protocols

The discovery and characterization of KRAS G12C inhibitors rely on a suite of biochemical,
cellular, and in vivo assays.

Biochemical Assays

KRAS G12C Inhibition Assay (IC50 Determination): The potency of inhibitors is often
determined using a biochemical assay that measures the inhibition of KRAS G12C activity. A
common method involves monitoring the binding of the inhibitor to purified, GDP-bound KRAS
G12C protein. This can be done using techniques like surface plasmon resonance (SPR) or by
measuring the covalent modification of the cysteine-12 residue via mass spectrometry. The
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IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition, is

then calculated from a dose-response curve.

Cellular Assays

Phospho-ERK (p-ERK) Inhibition Assay: This assay assesses the ability of an inhibitor to block

the downstream signaling of KRAS G12C in a cellular context.

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well
plates.

Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 2-4 hours).
Cells are lysed, and the protein concentration is determined.

The levels of phosphorylated ERK (p-ERK) and total ERK are measured using an
immunoassay (e.g., ELISA, Western blot).

The ratio of p-ERK to total ERK is calculated, and the IC50 for p-ERK inhibition is
determined.

Cell Viability/Proliferation Assay: This assay measures the effect of the inhibitor on the growth

and survival of cancer cells.

KRAS G12C mutant cells are seeded in 96-well plates.

Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 72
hours).

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels
as an indicator of metabolically active cells.

The luminescence signal is read on a plate reader.

The IC50 for cell viability is calculated from the dose-response curve.

In Vivo Xenograft Studies
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Tumor Growth Inhibition (TGI) Studies: These studies evaluate the anti-tumor efficacy of the
inhibitors in animal models.

e Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with
human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).

e Once tumors reach a palpable size (e.g., 100-200 mm3), the mice are randomized into
vehicle control and treatment groups.

o The inhibitor is administered orally at various dose levels and schedules (e.g., once daily).

e Tumor volume and body weight are measured regularly (e.g., twice weekly).

e The study is continued for a predefined period or until tumors in the control group reach a
specific size.

o Efficacy is assessed by comparing the tumor growth in the treated groups to the control
group.

Below is a diagram of a typical experimental workflow for inhibitor screening and validation.
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Caption: A generalized workflow for the discovery of KRAS G12C inhibitors.
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Conclusion and Future Directions

The successful development of KRAS G12C inhibitors represents a paradigm shift in the
treatment of KRAS-mutant cancers. The journey from the initial identification of a druggable
pocket to the approval of life-extending therapies has been a testament to the power of
structure-based drug design and a deep understanding of cancer biology. While resistance to
these inhibitors can emerge, ongoing research is focused on combination therapies and the
development of next-generation inhibitors to overcome these challenges and expand the
benefits of targeting KRAS to a broader patient population.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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